N-Methoxy-N-methylquinoline-6-carboxamide
Description
N-Methoxy-N-methylquinoline-6-carboxamide is a quinoline-derived carboxamide characterized by a methoxy-methylamino substituent at the carboxamide nitrogen and a quinoline core substituted at the 6-position. Its synthesis typically involves coupling 6-substituted quinoline carboxylic acids with N,N'-dimethylhydroxyamine hydrochloride in the presence of coupling agents like EDC and bases such as DMAP, followed by further functionalization (e.g., epoxidation or alkylation) .
Properties
IUPAC Name |
N-methoxy-N-methylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSFNKADLAQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)N=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile.
Chemical Reactions Analysis
N-Methoxy-N-methylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of quinoline-6-carboxamide derivatives.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of N-Methoxy-N-methylquinoline-6-carboxamide involves several chemical reactions that yield derivatives with varying biological activities. A study synthesized a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives, including this compound, and evaluated their antagonistic activities against metabotropic glutamate receptor type 1 (mGluR1). The results indicated that compounds with specific hydrophobic groups and cyclic amino carbonyls exhibited significant inhibitory effects on mGluR1, suggesting a structure-activity relationship that could guide further development of more potent derivatives .
Neuropathic Pain Treatment
This compound has been investigated for its potential in treating neuropathic pain. In a rat spinal nerve ligation model, the compound demonstrated analgesic effects, although its efficacy was not superior to gabapentin, a commonly used medication for neuropathic pain. The study highlighted the need for further optimization to enhance the compound's effectiveness .
Anticancer Activity
Recent studies have also explored the anticancer properties of quinoline derivatives, including this compound. Quinoline compounds are known to exhibit diverse mechanisms of action against cancer cells, such as inhibition of tyrosine kinases and induction of apoptosis. The anticancer activity of these compounds was evaluated against various human cancer cell lines, showing promising results with IC50 values indicating significant antiproliferative effects .
Potential Therapeutic Applications
The potential therapeutic applications of this compound extend beyond pain management and cancer treatment:
- Neurodegenerative Disorders : Given its interaction with mGluR1, there is potential for this compound to be explored in the context of neurodegenerative diseases where glutamate signaling plays a crucial role.
- Antimicrobial Activity : Some quinoline derivatives have shown antimicrobial properties, suggesting that this compound may also possess similar activities worth investigating.
Case Study: mGluR1 Antagonism
In a comprehensive study on mGluR1 antagonists, various quinoline derivatives were synthesized and tested for their ability to inhibit receptor activity. The findings indicated that structural modifications could significantly enhance the potency of these compounds. Specifically, this compound was identified as a lead compound due to its favorable pharmacological profile .
Case Study: Anticancer Screening
A series of quinoline derivatives were screened for anticancer activity against HCT-116 and MCF-7 cell lines. Among these, several compounds exhibited low micromolar IC50 values, indicating strong potential for development as anticancer agents. The structure-activity relationship analysis provided insights into how modifications could improve efficacy .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Model/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| This compound | mGluR1 Antagonist | Rat SNL Model | 2.16 | Weak analgesic effects compared to gabapentin |
| Quinoline Derivatives | Anticancer Activity | HCT-116 Cell Line | 1.9 - 7.52 | Significant antiproliferative effects |
| Quinoline Derivatives | Anticancer Activity | MCF-7 Cell Line | Low Micromolar | Selective targeting capability |
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Methoxy-N-methylquinoline-6-carboxamide can be contextualized against related quinoline carboxamides and heterocyclic analogs.
Structural Analogues
Data Tables
Table 1: Substituent Impact on Physicochemical Properties
Research Implications
The structural versatility of quinoline-6-carboxamides allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. For instance:
- Electron-Withdrawing Groups : Fluorine or benzothiazole substituents (e.g., ) may enhance target selectivity in kinase inhibitors.
- N-Substituent Diversity : Comparisons with N-ethyl or N-aryl analogs (e.g., ) highlight the importance of balancing steric bulk and hydrogen-bonding capacity for bioavailability.
Biological Activity
N-Methoxy-N-methylquinoline-6-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The structural characteristics of these compounds significantly influence their biological activity. This compound is particularly interesting due to its unique functional groups that may enhance its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : This compound may inhibit enzymes such as nicotinamide-N-methyltransferase (NNMT), which is involved in metabolic processes and has been linked to obesity and insulin resistance . Additionally, it may target topoisomerases or kinases, which are crucial for DNA replication and cell signaling.
- Pathways Involved : By interfering with DNA replication, this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it may disrupt microbial metabolic pathways, leading to antimicrobial effects .
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives often depends on their substituents. For instance:
- Substituent Effects : The presence of methoxy and methyl groups at specific positions on the quinoline ring can modulate the compound's potency against various biological targets. Research has shown that modifications can enhance cytotoxicity against cancer cell lines.
Anticancer Activity
This compound has demonstrated promising anticancer activity in various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | 0.65 | Tubulin polymerization inhibition |
| This compound | DU145 (prostate cancer) | 0.90 | Induction of apoptosis |
These findings indicate that the compound effectively inhibits tubulin polymerization, a critical process in cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
The compound has shown higher activity against M. tuberculosis compared to standard treatments like isoniazid .
Case Studies
- Obesity and Insulin Sensitivity : A study demonstrated that NNMT inhibitors, including derivatives similar to this compound, led to reduced body weight and improved glucose tolerance in mice on a high-fat diet. This suggests potential applications in metabolic disorders .
- Cytotoxicity Against Tumor Cell Lines : In a comprehensive evaluation of various quinoline derivatives, this compound exhibited significant cytotoxicity against multiple human tumor cell lines, outperforming some established chemotherapeutic agents .
Q & A
Q. What synthetic methodologies are recommended for N-Methoxy-N-methylquinoline-6-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis of quinoline derivatives typically involves coupling reactions, amidation, or functional group modifications. For example, carboxamide formation may require activating the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with N-methoxy-N-methylamine. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (room temperature vs. reflux), and stoichiometric ratios to minimize side products like unreacted intermediates . Evidence from analogous compounds suggests that oxidation steps (e.g., using KMnO₄) may precede amidation to introduce the methoxy group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is recommended. -NMR can confirm the presence of methoxy (-OCH₃) and N-methyl groups via singlet peaks at ~3.3–3.5 ppm and ~3.0 ppm, respectively. FT-IR should show carbonyl (C=O) stretching near 1650–1700 cm⁻¹. HRMS provides exact mass verification. Cross-referencing with NIST spectral libraries for quinoline derivatives ensures accuracy .
Q. How should solubility discrepancies in literature be addressed during experimental design?
- Methodological Answer : Systematic solubility testing in solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled temperatures (25°C vs. 37°C) is critical. Conflicting data may arise from polymorphic forms or impurities. Use HPLC or LC-MS to verify compound purity before solubility assays. Evidence from safety data sheets highlights the importance of pH stability in aqueous solutions .
Advanced Research Questions
Q. What strategies optimize the regioselective functionalization of the quinoline ring in this compound?
- Methodological Answer : Regioselectivity can be controlled using directing groups or catalysts. For example, palladium-catalyzed C-H activation at the 6-position may require a carboxylate directing group. Computational modeling (DFT) predicts electron density distribution to guide substitution sites. Evidence from related N-oxide derivatives (e.g., 6-Methoxyquinoline N-Oxide) suggests electrophilic substitution favors the 4- and 8-positions .
Q. How can researchers resolve contradictions in reported biological activity data for quinoline carboxamides?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line viability, IC₅₀ protocols) and validate with orthogonal methods (e.g., enzymatic vs. cell-based assays). Contradictions may arise from differences in compound purity, solvent residues, or assay interference. Refer to pharmacological databases (e.g., PubChem) for bioactivity benchmarks of structurally similar compounds .
Q. What experimental designs mitigate degradation of this compound during long-term storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon) at –20°C. Monitor stability via periodic LC-MS to detect hydrolysis or oxidation byproducts. Evidence from safety guidelines recommends ambient storage only for short-term use, with desiccants to prevent moisture-induced degradation .
Q. How can computational chemistry predict metabolic pathways of this compound?
- Methodological Answer : Use in silico tools like SwissADME or MetaPrint2D to identify potential metabolic sites (e.g., demethylation of the methoxy group or hydrolysis of the carboxamide). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and compare to analogous compounds in literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
